
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone, also known as 4-chloro-3-nitroanilinopropan-1-one (CNP) is an organic compound that has been used in a variety of scientific research applications. CNP is a synthetic compound that has a wide range of biochemical and physiological effects. It is primarily used in laboratory experiments to study its mechanism of action, as well as its advantages and limitations for such experiments.
Scientific Research Applications
CNP has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. Additionally, CNP has been used to study the effects of nitro-aromatic compounds on the environment, as well as their potential toxicity. CNP has also been used in the study of drug metabolism, as it is a metabolite of some drugs.
Mechanism of Action
The mechanism of action of CNP is not fully understood, however, it is believed to be related to its ability to inhibit certain enzymes. CNP is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, CNP has been shown to inhibit the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
CNP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as analgesic and antipyretic effects. Additionally, CNP has been shown to have antithrombotic and antiplatelet effects, as well as an ability to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using CNP in laboratory experiments include its low cost, its easy availability, and its ability to inhibit certain enzymes. Additionally, CNP is relatively stable and can be stored for long periods of time. The limitations of using CNP in laboratory experiments include its potential toxicity, as well as its potential to produce false positives in certain tests.
Future Directions
For the use of CNP in scientific research include further studies into its mechanism of action, its effects on drug metabolism, and its potential toxicity. Additionally, further studies could be done to explore the potential uses of CNP in the treatment of certain diseases, such as cancer and inflammatory diseases. Additionally, further studies could be done to explore the potential of CNP as an environmental pollutant, as well as its potential to interact with other compounds.
Synthesis Methods
CNP is synthesized through a reaction between 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanoneitroaniline and methyl propionate. This reaction is catalyzed by an acid such as sulfuric acid, and the resulting compound is CNP. The reaction is typically carried out at a temperature of around 100-150°C, and the reaction time typically ranges from 1-2 hours.
properties
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-4-12(5-3-11)16(20)8-9-18-13-6-7-14(17)15(10-13)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUJYECFNVIMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2458944.png)
![Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone](/img/structure/B2458946.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2458947.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenyl-1H-pyrazol-3-yl)amino]acetamide](/img/structure/B2458950.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2458952.png)
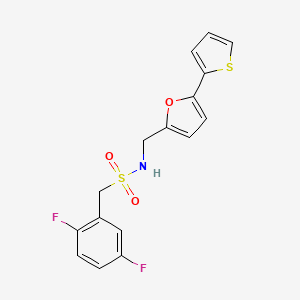
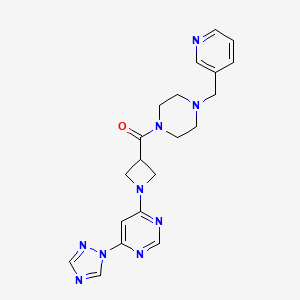

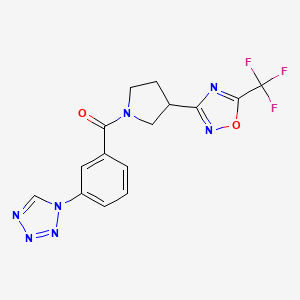
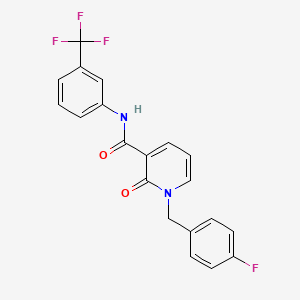
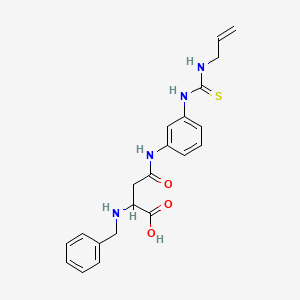
![1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine](/img/structure/B2458965.png)
